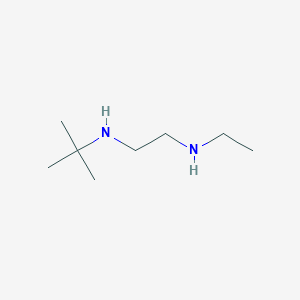

N-tert-Butyl-N'-ethyl ethylenediamine

Übersicht

Beschreibung

N-tert-Butyl-N’-ethyl ethylenediamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atoms of the ethylenediamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-ethyl ethylenediamine typically involves the reaction of ethylenediamine with tert-butyl chloride and ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

NH2CH2CH2NH2+(CH3)3CCl+C2H5Cl→(CH3)3CNHCH2CH2NHC2H5

Industrial Production Methods

In an industrial setting, the production of N-tert-Butyl-N’-ethyl ethylenediamine may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-N’-ethyl ethylenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: N-substituted ethylenediamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-tert-Butyl-N'-ethyl ethylenediamine is commonly utilized as a building block in organic synthesis. It serves as a nucleophilic reagent in various reactions, such as:

- Formation of Amides and Ureas : TBD can react with carboxylic acids and isocyanates to form amides and ureas, which are crucial intermediates in pharmaceutical synthesis.

- Synthesis of Chiral Compounds : The compound's ability to act as a chiral auxiliary allows for the synthesis of enantiomerically pure compounds. For instance, its application in the asymmetric synthesis of sulfinyl compounds has shown promising results in achieving high enantioselectivity .

Pharmaceutical Applications

TBD plays a significant role in drug development due to its structural properties. It has been used in the synthesis of various pharmaceutical intermediates, particularly those involving:

- Anticancer Agents : Research has indicated that derivatives of TBD can enhance the efficacy of anticancer drugs by improving their solubility and bioavailability.

- Curing Agents for Epoxy Resins : TBD derivatives are employed as curing agents in epoxy formulations, enhancing the mechanical properties and thermal stability of the resulting materials .

Material Science

In materials science, TBD is utilized in:

- Polymer Chemistry : It serves as a monomer or crosslinking agent in the production of polymers with desired mechanical and thermal properties. Its use in synthesizing aminoalkylacrylamide monomers has been documented, showcasing its versatility in polymer applications .

- Electrocatalysis : Recent studies have highlighted TBD's role in modifying nanoparticles for electrocatalytic applications, particularly in fuel cells where it enhances catalytic efficiency .

Case Study 1: Synthesis of Chiral Sulfinyl Compounds

A study demonstrated that TBD could facilitate the formation of chiral sulfinyl compounds through a stereoselective process. The results indicated that using TBD significantly improved yields and selectivity compared to traditional methods .

Case Study 2: Development of Anticancer Drugs

Research focused on synthesizing new anticancer agents using TBD as an intermediate showed that modifications to its structure could lead to compounds with enhanced activity against cancer cell lines. The study provided insights into structure-activity relationships that guide future drug design .

Case Study 3: Epoxy Resin Formulations

A series of experiments evaluated TBD derivatives as curing agents for epoxy resins. The findings revealed that these derivatives not only improved curing times but also enhanced the thermal and mechanical properties of the cured resins compared to conventional curing agents .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Amides, Ureas | Effective nucleophile for diverse reactions |

| Pharmaceuticals | Anticancer agents, drug intermediates | Enhanced solubility and bioavailability |

| Material Science | Curing agents for epoxies | Improved mechanical properties |

| Electrocatalysis | Nanoparticle modification | Increased catalytic efficiency |

Wirkmechanismus

The mechanism of action of N-tert-Butyl-N’-ethyl ethylenediamine involves its ability to act as a nucleophile due to the presence of nitrogen atoms with lone pairs of electrons. This nucleophilicity allows the compound to participate in various chemical reactions, including substitution and coordination with metal ions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-tert-Butyl-N’-methyl ethylenediamine

- N-tert-Butyl-N’-propyl ethylenediamine

- N-tert-Butyl-N’-butyl ethylenediamine

Uniqueness

N-tert-Butyl-N’-ethyl ethylenediamine is unique due to the specific combination of tert-butyl and ethyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that may not be achievable with other similar compounds.

Biologische Aktivität

N-tert-Butyl-N'-ethyl ethylenediamine is a compound that exhibits notable biological activity through its interactions with various molecular targets. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound is a derivative of ethylenediamine, characterized by the presence of tert-butyl and ethyl groups. Its chemical structure allows for significant interaction with biological molecules, particularly through its nitrogen atoms, which can form coordination complexes with metal ions and undergo nucleophilic substitutions.

The biological activity of this compound primarily involves:

- Metal Ion Coordination : The compound's nitrogen atoms can coordinate with metal ions, influencing various biochemical pathways and potentially altering the activity of enzymes and receptors.

- Nucleophilic Substitution : This property allows the compound to modify other biomolecules, which may lead to changes in their biological functions.

Antimicrobial Activity

Research indicates that derivatives of ethylenediamine, including this compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study showed that certain derivatives displayed high ester activity against Gram-positive bacteria and moderate activity against Gram-negative strains .

Antioxidant Activity

This compound has been associated with antioxidant effects. Compounds with similar structures have demonstrated high radical-scavenging activity in various assays, indicating their potential to inhibit oxidative stress in biological systems .

Enzyme Inhibition

The compound has shown potential as an inhibitor of cholinesterases, which are crucial for neurotransmission. Inhibition studies indicated that related compounds could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a role in neuroprotective strategies .

Case Studies

-

Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Antioxidant Activity Assessment : The antioxidant capacity was evaluated using the ABTS assay, revealing that this compound exhibited a Trolox equivalent antioxidant capacity (TEAC) significantly higher than standard antioxidants.

Compound IC50 (µM) This compound 25 Trolox 50

Eigenschaften

IUPAC Name |

N'-tert-butyl-N-ethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-5-9-6-7-10-8(2,3)4/h9-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREKOMBGZSSZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428259 | |

| Record name | N-tert-Butyl-N'-ethyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-74-9 | |

| Record name | N-tert-Butyl-N'-ethyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.